Pifithrin-Beta

Description

Contextualization of Pifithrin (B1216626) Compounds in p53 Pathway Modulation

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage. ontosight.aijpp.krakow.pl Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis (programmed cell death) to eliminate severely damaged cells. ontosight.ainih.gov Given its central role in preventing tumor formation, the p53 pathway is a significant focus of cancer research. ontosight.aitaylorandfrancis.com

Pifithrin (PFT) compounds are a family of small molecules that have been identified as inhibitors of the p53 protein. taylorandfrancis.comoup.com These compounds are valuable tools in academic research for elucidating the complex functions of p53. ontosight.ai Pifithrin-alpha (PFT-α), the first-in-class p53 inhibitor, was shown to block p53-dependent transcriptional activation and apoptosis. taylorandfrancis.comcaymanchem.com It works by reversibly inhibiting the transcriptional activity of p53, which in turn reduces the expression of p53-responsive genes like p21/Waf1, Bax, and mdm2. nih.govselleckchem.com This inhibition can protect cells from p53-mediated apoptosis induced by DNA-damaging agents and other stressors. caymanchem.comselleckchem.com The potential mechanisms of action for pifithrins include preventing the nuclear translocation of p53 and interfering with its DNA-binding activity. oup.com

The ability to temporarily suppress p53 function with compounds like Pifithrin-alpha has opened avenues for investigating the therapeutic potential of p53 modulation. For instance, temporary inhibition of p53 could protect normal tissues from the cytotoxic effects of chemotherapy and radiation. ontosight.aitaylorandfrancis.com However, research has also revealed that some pifithrins can affect other cellular pathways, such as heat shock and glucocorticoid receptor signaling, and act as agonists for the aryl hydrocarbon receptor (AhR). selleckchem.comnih.gov

Evolution of Pifithrin-Beta from Pifithrin-Alpha: A Stable Analog

A significant development in the study of p53 inhibitors was the discovery that Pifithrin-alpha (PFT-α) is unstable under typical cell culture conditions. aacrjournals.orgnih.gov Research demonstrated that PFT-α rapidly undergoes an intramolecular cyclization and condensation reaction to form a more stable, planar tricyclic derivative known as this compound (PFT-β), also referred to as cyclic Pifithrin-alpha. aacrjournals.orgresearchgate.netcaymanchem.com This conversion occurs with a half-life of approximately 4.2 hours under physiological conditions, meaning that many of the observed biological effects initially attributed to PFT-α may have been, at least in part, due to PFT-β. aacrjournals.orgresearchgate.net

The structural transformation from PFT-α to PFT-β significantly alters the compound's physicochemical properties. researchgate.net PFT-β is more stable and has been described as having a longer half-life and potentially greater potency than its precursor. oup.com However, it also exhibits poor solubility. researchgate.net This inherent instability of PFT-α led to the consideration of PFT-β as a distinct and important molecule for study. aacrjournals.org this compound is now recognized as a stable analog of Pifithrin-alpha and is commercially available for research purposes. caymanchem.combiomol.comstemcell.com

Table 1: Comparison of Pifithrin-alpha and this compound

| Feature | Pifithrin-alpha (PFT-α) | This compound (PFT-β) |

|---|---|---|

| Stability | Unstable in tissue culture medium, rapidly converts to PFT-β. aacrjournals.orgnih.gov | Stable analog formed from the condensation of PFT-α. caymanchem.combiomol.comstemcell.com |

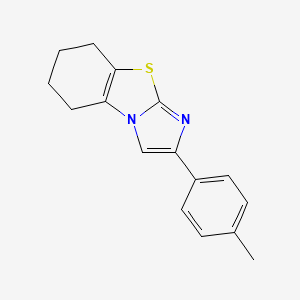

| Structure | Open-chain imino-benzothiazole derivative. caymanchem.comaacrjournals.org | Planar, tricyclic imidazo[2,1-b]benzothiazole (B1198073) derivative. researchgate.netcaymanchem.com |

| Half-life in Culture | Approximately 59 minutes in tissue culture medium at 37°C. aacrjournals.org | Longer half-life than PFT-α. oup.com |

| Solubility | Precipitates at concentrations >30 μmol/L in tissue culture medium. aacrjournals.orgnih.gov | Characterized by poor solubility. researchgate.net |

| p53 Inhibition | Inhibits p53-dependent transcriptional activation and apoptosis. caymanchem.com | A potent inhibitor of p53. medchemexpress.comselleckchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUKUMUNZJILCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010190 | |

| Record name | Pifithrin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60477-34-1 | |

| Record name | Pifithrin-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifithrin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Cellular Pathways

Secondary and Off-Target Molecular Interactions

Pifithrin-Alpha has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR) rndsystems.comnih.govaacrjournals.orgchemicalbook.in. AhR is a ligand-activated transcription factor involved in regulating the expression of xenobiotic-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1) aacrjournals.orgnih.govresearchgate.net. Pifithrin-Alpha's ability to activate AhR and upregulate CYP1A1 has been demonstrated through various assays, including reporter gene assays and competitive displacement of known AhR ligands nih.govaacrjournals.org. While Pifithrin-Beta is a derivative of Pifithrin-Alpha, the direct interaction of PFT-β with AhR and its subsequent effects on CYP1A1 are less explicitly detailed in the provided literature, though it is often studied in conjunction with PFT-α's known activities medchemexpress.com.

Data Tables

Table 1: Comparative Cytotoxicity of Pifithrin-Alpha and this compound in Human Tumor Cell Lines

| Compound | IC50 (μmol/L) in A2780 cells | IC50 (μmol/L) in HCT116 cells |

| Pifithrin-α | 21.3 ± 8.1 | 21.3 ± 8.1 |

| Pifithrin-β | 90.3 ± 15.5 | 90.3 ± 15.5 |

Data represents mean ± standard deviation from four experiments aacrjournals.org.

Table 2: Comparative Potency and Stability of Pifithrin-Alpha and this compound

| Compound | Relative Potency | Relative Half-life |

| Pifithrin-α | 1x | 1x |

| Pifithrin-β | 10x greater | 50% longer |

Comparative description based on research findings oup.com.

Pifithrin Beta in Cellular and Developmental Biology Studies

Applications in Embryonic Development and Stress Response

The early stages of embryonic development are highly sensitive to environmental stressors, and the p53 pathway plays a crucial role in managing cellular responses to such challenges. Investigations have utilized Pifithrin (B1216626) compounds to understand how modulating p53 activity affects embryonic development and stress resilience.

Studies examining in vitro-produced porcine embryos have identified an upregulation of the p53 signaling pathway in these embryos compared to those derived in vivo oup.comresearchgate.netnih.govoup.com. This suggests that the in vitro culture environment can induce a stress response, activating p53. To counteract this, researchers have tested p53 inhibitors, including Pifithrin-alpha (PFT-α) and Pifithrin-Beta (PFT-β). While PFT-α at 50 μM was found to improve development to the blastocyst stage, PFT-β showed no observable difference in embryonic development oup.comnih.govoup.comresearchgate.net. The specific mechanisms by which PFT-β might interact with the p53 pathway in this context, or why it did not yield similar developmental improvements as PFT-α, remain areas for further investigation.

The impact of Pifithrin compounds on the development of embryos to the blastocyst stage and the subsequent cell number within these blastocysts has been quantified in several studies. When Pifithrin-alpha was administered to porcine embryos at early stages (0-48 hours post-insemination, hpi), it significantly reduced cleavage and blastocyst formation rates, decreased total cell numbers in resulting blastocysts, and increased the incidence of apoptosis nih.gov. Conversely, administration of PFT-α at later stages (48-168 hpi) resulted in marginally increased blastocyst formation rates, although it did not significantly alter the total cell number, but did increase apoptosis nih.gov. This compound, in contrast, did not demonstrate any significant effect on embryonic development to the blastocyst stage or the cell number within these blastocysts when tested in porcine embryos oup.comnih.govoup.comresearchgate.net.

Influence on Reprogramming Efficiency of Somatic Cells to Induced Pluripotent Stem Cells

Cellular Stress and Apoptosis Research

The p53 protein is a critical regulator of cellular responses to stress, orchestrating mechanisms that can lead to cell cycle arrest, DNA repair, senescence, or apoptosis. This compound, by inhibiting p53's transcriptional activity, modulates these stress-response pathways.

Protection Against DNA Damage-Induced Apoptosis

Pifithrin-alpha (PFT-α), which converts to this compound (PFT-β) under physiological conditions, has demonstrated the ability to protect cells from apoptosis induced by DNA damage ncats.ionih.govresearchgate.net. Studies indicate that this protective effect can occur through mechanisms that are independent of p53 nih.govresearchgate.net. Specifically, PFT-α has been observed to block the activation of caspases-9 and -3, key executioners of apoptosis, at a stage downstream of mitochondrial activation and cytochrome c release nih.govresearchgate.net. This suggests that PFT-α, and by extension PFT-β, can interfere with the apoptosome-mediated apoptotic cascade without directly impacting mitochondrial integrity nih.govresearchgate.net. Furthermore, PFT-α has been shown to inhibit p53's transactivation activity, leading to reduced expression of pro-apoptotic proteins such as Bax physiology.org. In some contexts, such as with doxorubicin (B1662922) treatment in p53-deficient cancer cells, PFT-α did not attenuate the drug's antitumor effects and, in some instances, enhanced them, further supporting the notion of p53-independent protective or modulatory mechanisms physiology.org.

Counteracting Apoptotic Induction in Specific Cell Lines

This compound has been investigated for its capacity to counteract apoptosis in specific cellular models. In human neuroblastoma SH-SY5Y cells, the Alzheimer peptide non-β-amyloid component (NAC) was found to activate p53, subsequently leading to cell cycle arrest and apoptosis nih.govnih.govacs.org. This compound effectively counterbalanced these NAC-induced cellular events, demonstrating its role in mitigating p53-mediated apoptotic pathways nih.govacs.org. In contrast, studies using human tumor cell lines like A2780 (ovarian cancer) and HCT116 (colon cancer) treated with ionizing radiation showed that PFT-α and PFT-β exhibited cytotoxic effects rather than protective ones when combined with radiation. These compounds also had minimal impact on the radiation-induced cell cycle arrest observed in these cell lines aacrjournals.org. In neuronal cells exposed to amyloid beta peptide, PFT-α demonstrated neuroprotective effects at low concentrations (10 µM) against apoptotic death, but it became neurotoxic at higher concentrations (0.1-1 mM) jpp.krakow.pl.

Table 1: Effects of NAC and Pifithrin-β on Cell Cycle Distribution in SH-SY5Y Cells

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 61.6 ± 1.1 | 25.6 ± 0.9 | 12.8 ± 0.2 |

| NAC (10 µM) | 45.3 ± 1.5 | 27.7 ± 1.3 | 27.0 ± 1.6 |

| Pifithrin-β (10 µM) | 60.2 ± 1.4 | 26.8 ± 1.2 | 13.0 ± 0.8 |

| NAC (10 µM) + Pifithrin-β (10 µM) | 58.6 ± 1.5 | 27.1 ± 1.0 | 14.3 ± 0.9 |

Data adapted from nih.gov. Values represent mean ± SEM from at least three independent experiments.

Analysis of Cell Cycle Arrest Mechanisms

The activation of p53 is a well-established trigger for cell cycle arrest, typically at the G1 or G2/M phases, as a mechanism to prevent the proliferation of damaged cells nih.gov. This compound's ability to inhibit p53 function extends to its influence on these cell cycle checkpoints. In SH-SY5Y cells, NAC treatment induced a significant arrest in the G2 phase, characterized by an increased proportion of cells in the G2/M phase and a corresponding decrease in the G1 phase. The co-administration of this compound counteracted this NAC-induced cell cycle arrest, suggesting that PFT-β can interfere with p53-mediated G2 arrest nih.gov.

In other experimental settings, Pifithrin-alpha was utilized as a p53 inhibitor to investigate plumbagin-induced G2/M cell cycle arrest. Pretreatment with PFT-α led to a reduction in the G2/M phase arrest compared to plumbagin (B1678898) treatment alone, reinforcing the role of p53 in mediating this specific cell cycle checkpoint mdpi.com. Conversely, studies involving A2780 cells treated with ionizing radiation indicated that PFT-α and PFT-β had minimal effects on the radiation-induced G1-S checkpoint, showing no substantial alteration to the marked G1 and G2 arrest observed in response to irradiation aacrjournals.org.

Table 2: Effects of Ionizing Radiation (IR) and Pifithrin-α/β on Cell Cycle Distribution in A2780 Cells

| Treatment Group | G1/G0 Phase (%) | S Phase (%) | G2-M Phase (%) |

| Control (No IR) | ~68 | ~22 | ~10 |

| IR (5 Gy) | ~40 | ~25 | ~35 |

| IR (5 Gy) + PFT-α (30 µM) | ~42 | ~24 | ~34 |

| IR (5 Gy) + PFT-β (30 µM) | ~41 | ~25 | ~34 |

Data are representative approximations from graphical representation in aacrjournals.org. PFT-α and PFT-β showed minimal deviation from IR alone.

Table 3: Pifithrin-α's Impact on Plumbagin (PLB)-Induced G2/M Cell Cycle Arrest in HCC Cells

| Treatment Group | G2/M Phase (%) |

| Control | ~14 |

| PLB (Concentration X) | ~45 |

| PLB (Concentration X) + PFT-α | ~25 |

Data are representative approximations from graphical representation in mdpi.com. PFT-α pretreatment significantly reduced PLB-induced G2/M arrest.

Pifithrin Beta in Disease Model Research

Neurodegenerative Disorders

The role of the tumor suppressor protein p53 is crucial in the process of neuronal death in several experimental models, suggesting its potential involvement in human neurodegenerative disorders. nih.gov Pifithrin (B1216626) compounds, by inhibiting p53, have demonstrated neuroprotective properties in a variety of models. nih.govncats.io

Protection Against Neuronal Death in Models of Stroke and Neurodegenerative Disorders

Pifithrin compounds have shown the ability to protect against neuronal death in experimental models of stroke and other neurodegenerative conditions. targetmol.comtocris.com In studies using mouse models of focal ischemic injury, the administration of PFT-α, the precursor to PFT-β, led to increased resistance of cortical and striatal neurons to damage. nih.gov This neuroprotective effect is associated with the inhibition of p53-dependent apoptosis. nih.govtocris.com Research has demonstrated that PFT-α can reduce the number of apoptotic cells in the ischemic brain by inhibiting the binding of p53 to its DNA targets, consequently reducing the expression of p53-related genes like p21WAF. glpbio.com Furthermore, inhibiting p53 with PFT-α has been reported to suppress genes that regulate apoptosis, such as PUMA and BAX, thereby reducing neuronal loss and dysfunction in models of ischemic reperfusion injury and stroke. nih.gov

Mitigation of Alzheimer Peptide Non-β-Amyloid Component (NAC) Effects in Neuronal Cells

Research has specifically investigated the effects of PFT-β on cellular models related to Alzheimer's disease (AD). The fibrillar non-β-amyloid component (NAC) of AD plaques has been shown to activate p53 functions in human neuroblastoma SH-SY5Y cells, leading to an increase in the transcription of p53 target genes, cell cycle arrest, and the induction of apoptosis. nih.gov Studies demonstrate that these cellular effects induced by NAC are counteracted by PFT-β. ncats.ionih.gov Pre-treatment of SH-SY5Y cells with PFT-β was found to exert significant neuroprotective effects against toxicity induced by fibrillar NAC. medchemexpress.comnih.gov

Neuroprotective Effects in Response to Excitotoxicity and Amyloid-β Peptide

PFT-β's precursor, PFT-α, has been shown to protect neurons from apoptosis induced by the amyloid-β peptide, a key component in Alzheimer's pathology. nih.gov This protection is correlated with a decrease in p53 DNA-binding activity, reduced expression of the p53 target gene BAX, and the suppression of mitochondrial dysfunction and caspase activation. nih.gov In addition to countering amyloid-β, PFT-α also protects neurons against glutamate-induced excitotoxicity. nih.govnih.gov Studies on cultured cortical primary neurons demonstrated that PFT-α protects these cells from apoptotic death induced by the neurotoxic fragment of amyloid-beta. jpp.krakow.pljpp.krakow.pl Similarly, in vivo experiments have shown that PFT-α increases the resistance of hippocampal neurons to excitotoxic damage. nih.gov

Investigations in Traumatic Brain Injury Models

The application of pifithrin compounds has been explored in models of traumatic brain injury (TBI). Research indicates that TBI can induce the phosphorylation of p53 in the hippocampus, initiating a cascade that leads to apoptosis and cognitive deficits. nih.gov Pifithrin-α has been found to reduce neuronal dysfunction in TBI models. glpbio.comnih.gov In studies involving controlled cortical impact TBI in rats, the administration of PFT-α was shown to mitigate TBI-induced impairments, including reducing the volume of brain contusion. epa.govnih.gov Mechanistically, both PFT-α and a related compound, PFT-μ, were found to lower the levels of TBI-induced pro-inflammatory cytokines such as IL-1β and IL-6. epa.gov

Studies in Huntington's and Parkinson's Disease Models

The neuroprotective potential of pifithrin has been assessed in models of both Huntington's and Parkinson's diseases.

In the context of Huntington's disease , where mutant huntingtin (mHTT) protein is expressed, treating primary neurons with the p53 inhibitor PFT-α resulted in improved mitochondrial membrane potential and increased cell viability. frontiersin.org P53 inhibition by PFT-α has been shown to reduce neuronal dysfunction in these models. nih.gov However, one study noted that treatment with PFT-α did not affect the levels of Drp1 and p53 in the mitochondrial fraction isolated from mouse Huntington's disease striatal cells, suggesting the complexity of the underlying mechanisms. jci.org

For Parkinson's disease , studies have revealed elevated p53 levels in affected neurons in both cellular and animal models. scienceopen.com In the MPTP mouse model of Parkinson's, injection of PFT-α reduced damage to nigrostriatal dopaminergic cells and rescued motor impairments. researchgate.net It has been shown to reduce dopaminergic neurodegeneration in animal models of the disease. glpbio.comresearchgate.net The inhibition of p53 activity by PFT-α has been linked to an increase in the expression of PINK1, a protein crucial for mitochondrial quality control, which is often impaired in Parkinson's disease. scienceopen.com

Table 1: Summary of Pifithrin-Beta and its Precursor (Pifithrin-Alpha) in Neurodegenerative Disease Models

| Disease Model | Key Findings | References |

|---|---|---|

| Stroke / Ischemia | Protects cortical and striatal neurons from focal ischemic injury; reduces apoptotic cells in the ischemic brain. | nih.govtargetmol.comtocris.comglpbio.comnih.gov |

| Alzheimer's Disease (NAC) | Counteracts p53 activation, cell cycle arrest, and apoptosis induced by the non-β-amyloid component (NAC) in SH-SY5Y cells. | medchemexpress.comncats.ionih.gov |

| Alzheimer's Disease (Aβ) | Protects neurons against amyloid-β peptide-induced apoptosis; suppresses mitochondrial dysfunction and caspase activation. | nih.govjpp.krakow.pljpp.krakow.pl |

| Excitotoxicity | Protects neurons against glutamate-induced excitotoxicity and damage in hippocampal neurons. | nih.govnih.gov |

| Traumatic Brain Injury | Mitigates TBI-induced impairments, reduces contusion volume, and lowers pro-inflammatory cytokines. | glpbio.comnih.govepa.govnih.gov |

| Huntington's Disease | Improves mitochondrial membrane potential and cell viability in neurons expressing mutant huntingtin. | nih.govfrontiersin.org |

| Parkinson's Disease | Reduces dopaminergic neurodegeneration in the MPTP mouse model; rescues motor impairments. | glpbio.comscienceopen.comresearchgate.netresearchgate.net |

Cancer Research

In the field of cancer research, this compound has been investigated for its potential as an anti-cancer agent. selleckchem.com Studies have shown that both PFT-α and its more stable derivative, PFT-β, exhibit cytotoxic effects in vitro against human tumor cell lines that express wild-type p53, such as the A2780 ovarian and HCT116 colon cancer lines. nih.govaacrjournals.org However, research also suggests that these compounds may not be universally effective as p53 inhibitors and did not show protective effects when combined with ionizing radiation in clonogenic assays. nih.gov

Further research has detailed the growth-inhibitory properties of PFT-β against several cancer cell lines. caymanchem.com In addition to its direct cytotoxic effects, at concentrations lower than those that inhibit growth, PFT-β has been observed to induce autophagy in HCT116 cells. It has also been shown to sensitize IGROV-1 and H460 cancer cells to the effects of anti-microtubule agents. caymanchem.com

Table 2: In Vitro Cytotoxic Activity of Pifithrin Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Additional Observations | References |

|---|---|---|---|---|---|

| This compound | IGROV-1 | Ovarian | 23 | Sensitizes cells to anti-microtubule agents at lower doses. | caymanchem.com |

| This compound | A2780 | Ovarian | 77 | caymanchem.com | |

| This compound | HCT116 | Colon | 103 | Induces autophagy at doses lower than those that inhibit growth. | caymanchem.com |

| This compound | A2780 | Ovarian | ~90.3 | Exhibited cytotoxic effects. | nih.gov |

| This compound | HCT116 | Colon | ~90.3 | Exhibited cytotoxic effects. | nih.gov |

| Pifithrin-alpha | A2780 | Ovarian | ~21.3 | Exhibited cytotoxic effects. | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (PFT-β) |

| Pifithrin-alpha (PFT-α) |

| Pifithrin-mu (PFT-μ) |

| Glutamate |

| Amyloid-beta (Aβ) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

Role as a p53 Inhibitor in Cancer Cell Lines

This compound (PFT-β) is the active, cyclic condensation product of Pifithrin-alpha (PFT-α), a compound initially identified as a small-molecule inhibitor of the p53 tumor suppressor protein. aacrjournals.org PFT-α is known to be unstable in tissue culture medium, where it rapidly converts to PFT-β. aacrjournals.orgnih.gov The role of this compound as a direct and ubiquitous inhibitor of p53 function has been a subject of varied findings in research.

In some studies, PFT-β is described as a potent inhibitor of p53. selleckchem.commedchemexpress.com For instance, research has identified an IC₅₀ value of 23 μM for PFT-β in inhibiting p53 in IGROV-1 human ovarian cancer cells. selleckchem.commedchemexpress.com

However, other investigations have questioned its universal efficacy as a p53 inhibitor. nih.gov In a study involving A2780 ovarian and HCT116 colon tumor cell lines, which both express wild-type p53, neither PFT-α nor its derivative PFT-β showed any effect on the protein expression of p53, p21, or MDM-2 following exposure to ionizing radiation. nih.gov Furthermore, the compounds did not prevent the p53-dependent cell cycle arrest induced by the radiation. nih.gov Similarly, no impact on p53-dependent gene transcription was observed after UV treatment in these cell lines. nih.gov These findings led the researchers to conclude that caution should be exercised when using these agents as specific p53 inhibitors, suggesting they may not be universally effective across all cell types and conditions. nih.gov

| Cell Line | Cancer Type | Reported IC₅₀ (p53 Inhibition) | Source |

|---|---|---|---|

| IGROV-1 | Ovarian Cancer | 23 μM | selleckchem.commedchemexpress.com |

Investigations into Antiproliferative Effects

This compound has demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. nih.govncats.io In studies with human tumor cell lines expressing wild-type p53, both PFT-α and PFT-β exhibited cytotoxic properties. aacrjournals.orgnih.gov Specifically, for this compound, the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity was determined to be 90.3 ± 15.5 μM in both A2780 ovarian and HCT116 colon cancer cell lines. aacrjournals.orgnih.govncl.ac.uk

Further research into its antiproliferative activity against human IGROV1 ovarian cancer cells was conducted over a 72-hour period using a cell counter. medchemexpress.com These investigations support the observation that this compound possesses antiproliferative capabilities. medchemexpress.comncats.io

| Cell Line | Cancer Type | Effect | Reported IC₅₀ (Cytotoxicity) | Source |

|---|---|---|---|---|

| A2780 | Ovarian Cancer | Cytotoxic | 90.3 ± 15.5 μM | aacrjournals.orgnih.govncl.ac.uk |

| HCT116 | Colon Cancer | Cytotoxic | 90.3 ± 15.5 μM | aacrjournals.orgnih.govncl.ac.uk |

| IGROV-1 | Ovarian Cancer | Antiproliferative | Not Specified | medchemexpress.com |

Considerations for p53 Inactivation in Cancer Therapy

The inactivation of the p53 tumor suppressor protein presents a complex, dual-edged sword in the context of cancer therapy. google.com On one hand, p53 is a critical "guardian of the genome," and its loss or inactivation is linked to a high rate of tumor progression and resistance to therapy. google.comfrontiersin.org On the other hand, p53 activation is also responsible for significant damage to normal tissues during genotoxic cancer treatments. google.com This has led to the concept of temporary, therapeutic p53 inhibition as a strategy to protect normal cells. google.com Because over half of human tumors already have non-functional p53, suppressing it in normal tissues would not compromise the efficacy of treatments for those specific cancers. google.com

However, the outcome of p53 inhibition is highly dependent on the cellular context and the type of cancer. In some models, inhibiting p53 can paradoxically enhance the effectiveness of chemotherapy. For example, in medulloblastoma cells, the chemical inhibition of p53 using Pifithrin-α resulted in a significant increase in cell death when combined with the DNA-damaging drug doxorubicin (B1662922). aging-us.com This suggests that in these specific cancer cells, p53 may play a chemoprotective role, and its inhibition sensitizes the cells to treatment. aging-us.com

Similarly, research using cyclic pifithrin-α in combination with antimicrotubule agents in wild-type p53 cell lines led to a marked sensitization to apoptosis. nih.gov The combination resulted in increased mitotic arrest and was associated with the downregulation of p21, a key target of p53. nih.gov These findings support the idea that inhibiting the transcriptional activity of p53 could have therapeutic benefits when combined with certain antimitotic cancer drugs. nih.gov Therefore, a key consideration for using a p53 inactivator like this compound in cancer therapy is the specific role p53 plays in the tumor type being treated.

Other Disease Models

Protection Against Side-Effects of Therapies Associated with p53 Induction

A primary rationale for the development of p53 inhibitors was to protect normal tissues from the damaging side effects of cancer therapies that work by inducing p53-mediated apoptosis. google.com Pifithrin-α, the prodrug of this compound, was shown to be active in vivo, protecting mice from the side effects of cancer treatments that are associated with the induction of p53.

The principle is that temporary inhibition of p53 can shield healthy cells from the genotoxic stress caused by treatments like chemotherapy and radiation, without promoting tumor formation. google.com While much of the foundational work was done with Pifithrin-α, its conversion to this compound under physiological conditions is a key aspect of its activity. aacrjournals.orgncats.io The protective effect extends to various cell types. For example, another related compound, Pifithrin-μ, which specifically inhibits the accumulation of p53 in mitochondria, has been shown to prevent cisplatin-induced peripheral neuropathy in animal models. This neuroprotective effect is achieved by preventing mitochondrial dysfunction in dorsal root ganglia and peripheral nerves, thereby protecting against a debilitating side effect of chemotherapy. This illustrates the potential of targeting p53 pathways to mitigate therapy-associated damage to non-cancerous tissues.

Methodological Considerations and Research Challenges

Stability and Conversion Dynamics of Pifithrin (B1216626) Compounds in Biological Systems

A pivotal challenge in employing Pifithrin compounds lies in their chemical stability and interconversion within biological media, a factor essential for the correct attribution of experimental outcomes.

In Vitro Instability and Conversion of Pifithrin-Alpha to Pifithrin-Beta

Pifithrin-α is notably unstable in aqueous solutions, such as tissue culture medium, where it undergoes rapid conversion to its more stable, cyclic condensation product, Pifithrin-β. aacrjournals.orgnih.gov This transformation occurs through an intramolecular cyclization and dehydration process. researchgate.net Research has demonstrated that under typical cell culture conditions (37°C in tissue culture medium), PFT-α has a short half-life of approximately 59 minutes. aacrjournals.org In contrast, its half-life in DMSO at room temperature is significantly longer, at around 18.5 hours. aacrjournals.org This inherent instability means that many experiments initiated with PFT-α are likely, in reality, examining the effects of a mixture of both PFT-α and the more stable PFT-β. aacrjournals.orgresearchgate.net

Implications for Experimental Design and Interpretation

The spontaneous conversion of PFT-α to PFT-β has profound consequences for experimental design and data interpretation. aacrjournals.org Researchers must acknowledge that observed biological effects following the application of PFT-α may be partially or entirely due to PFT-β. aacrjournals.orgresearchgate.net This necessitates rigorous experimental controls and analytical verification to understand the chemical form of the compound present during the experiment. researchgate.net For instance, some studies add PFT-α immediately before an experimental challenge, like irradiation, to study the effects of transient inhibition, acknowledging its rapid conversion. allenpress.com Failure to account for this conversion can lead to the misattribution of pharmacological activity. aacrjournals.org

Pharmacological Characterization in Research Settings

Understanding the distinct pharmacological properties of PFT-β is crucial for its effective use in a research capacity.

Potency and Half-Life Compared to Pifithrin-Alpha

Pifithrin-β is often described as having a greater potency and a longer half-life than Pifithrin-α. oup.comoup.com The cyclic structure of PFT-β contributes to its increased stability compared to its precursor. researchgate.net However, in terms of cytotoxicity in certain cancer cell lines, PFT-α has been shown to be more potent. One study reported IC50 values for PFT-α of 21.3 ± 8.1 μmol/L, while the IC50 for PFT-β was 90.3 ± 15.5 μmol/L in HCT116 and A2780 cell lines. aacrjournals.orgnih.gov Another source lists an IC50 of 23 μM for PFT-β as a p53 inhibitor. medchemexpress.comselleckchem.com This highlights that the relative potency can depend on the specific biological effect being measured.

| Compound | Condition | Half-Life | IC50 (Cytotoxicity) | Cell Lines |

|---|---|---|---|---|

| Pifithrin-α | Tissue Culture Medium (37°C) | 59.0 minutes aacrjournals.org | 21.3 ± 8.1 μmol/L aacrjournals.orgnih.gov | A2780 ovarian, HCT116 colon |

| Pifithrin-α | DMSO (Room Temp) | 18.5 hours aacrjournals.org | N/A | N/A |

| Pifithrin-β | N/A | Longer than PFT-α oup.comoup.com | 90.3 ± 15.5 μmol/L aacrjournals.orgnih.gov | A2780 ovarian, HCT116 colon |

Considerations for Concentration and Dosage in Cell Culture

Selecting the appropriate concentration of Pifithrin-β is vital for in vitro studies. It has been used effectively at concentrations in the low micromolar range. For example, neuroprotective effects have been observed with pretreatments of 1 and 10 μM PFT-β. medchemexpress.comnih.gov In studies of its effects on apoptosis, concentrations of 10 μM have been used to pretreat cells. nih.gov It is also important to consider the compound's solubility; PFT-α has been noted to precipitate from tissue culture medium at concentrations above 30 μmol/L. aacrjournals.orgnih.gov While PFT-β is more stable, its solubility can also be a limiting factor. researchgate.net

Identification of Exact Pharmacological Targets and Mechanisms

While Pifithrin-β is widely utilized as an inhibitor of p53, a complete understanding of its molecular targets remains an area of active research. nih.gov It is understood to reversibly block p53-dependent transcriptional activation and apoptosis. targetmol.com However, the precise molecular target has not been definitively identified. nih.gov Furthermore, PFT-β has been shown to have p53-independent activities, such as acting as an agonist for the aryl hydrocarbon receptor (AHR). targetmol.comncats.io This potential for off-target effects underscores the need for caution when interpreting experimental results and highlights the complexity of its pharmacological profile. nih.gov

Limitations of In Vitro Cellular Models in Translational Research

The journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges, a primary one being the predictive value of preclinical models. In vitro cellular models, while indispensable for initial high-throughput screening and mechanistic studies, possess inherent limitations that can lead to discrepancies between laboratory findings and in vivo efficacy. The study of this compound (PFT-β) serves as a pertinent case study illustrating these challenges, particularly concerning compound stability, model-specific responses, and the oversimplification of complex biological systems.

A significant complication in the in vitro assessment of p53 inhibitors is the chemical instability of the widely studied compound Pifithrin-alpha (PFT-α). aacrjournals.org Research has demonstrated that PFT-α is unstable in tissue culture medium and rapidly undergoes an intramolecular cyclization to form its condensation product, PFT-β. aacrjournals.orgresearchgate.net This conversion has a reported half-life of approximately 59 minutes in tissue culture medium at 37°C. aacrjournals.org Consequently, many in vitro studies ostensibly investigating PFT-α may, in fact, be observing the biological effects of a mixture of PFT-α and PFT-β, or predominantly PFT-β alone. aacrjournals.org This instability confounds the interpretation of results and complicates the attribution of specific biological activities to the intended parent compound.

Furthermore, PFT-β exhibits distinct physicochemical and biological properties compared to its precursor, including different cytotoxicity profiles and significantly poorer aqueous solubility. aacrjournals.orgresearchgate.net This poor solubility can lead to the precipitation of the compound in culture media, especially at higher concentrations, making it difficult to determine the actual effective concentration and leading to potential misinterpretation of dose-response relationships. aacrjournals.org

The limitations of in vitro models are also evident in the variable and sometimes contradictory results observed across different cellular systems. For instance, in studies using two human wild-type p53-expressing tumor cell lines, A2780 ovarian and HCT116 colon, PFT-β was found to be less cytotoxic than PFT-α. aacrjournals.org Crucially, in these human cell lines, neither compound showed convincing evidence of inhibiting p53-dependent processes or protecting the cells from ionizing radiation, which contrasts with effects reported in some murine models. aacrjournals.org This suggests that the activity of PFT-β can be highly dependent on the specific cellular context, including species of origin and cell type, limiting the generalizability of findings from any single model.

Another example of model-specific outcomes comes from research on porcine embryo development. The artificial environment of in vitro culture systems can induce cellular stress, leading to the upregulation of the p53 signaling pathway, a condition that may not accurately reflect the in vivo state. oup.comoup.comoup.com In this specific model, culturing embryos with PFT-β resulted in no observable difference in development, whereas its precursor, PFT-α, appeared to have some beneficial effects. researchgate.netoup.comoup.com This highlights how the biological consequences of inhibiting p53 can vary, and how compounds like PFT-β may have differential effects that are only revealed in specific biological contexts.

The simplified nature of two-dimensional (2D) cell cultures represents a major hurdle for translational research. These monolayer cultures fail to replicate the complex three-dimensional (3D) architecture, cell-cell interactions, and the intricate tumor microenvironment (TME) found in vivo. rsc.org Gene expression patterns and cellular signaling pathways can be significantly altered in 2D cultures compared to 3D spheroids or actual tumors. rsc.org For a compound like PFT-β, whose action is tied to the central stress-response protein p53, the absence of a realistic TME in in vitro models can profoundly affect the observed therapeutic response, potentially underestimating or misrepresenting its in vivo potential.

The following table summarizes key research findings for this compound in different in vitro models, illustrating the variability that poses challenges for translational research.

| In Vitro Model | Compound(s) Tested | Key Findings | Citation(s) |

| Human Tumor Cell Lines (A2780 ovarian, HCT116 colon) | Pifithrin-alpha (PFT-α), this compound (PFT-β) | PFT-α converts to PFT-β in culture medium. PFT-β is less cytotoxic than PFT-α. Minimal evidence of p53 inhibition or protection from radiation by either compound. | aacrjournals.org |

| Porcine Embryos | Pifithrin-alpha (PFT-α), this compound (PFT-β), Pifithrin-mu (PFT-μ) | No difference in embryo development was observed with PFT-β treatment. PFT-α improved development to the blastocyst stage. | oup.comoup.comoup.com |

| Human Neuroblastoma SH-SY5Y Cells | This compound (PFT-β) and other heterocyclic derivatives | PFT-β demonstrated a neuroprotective effect against NAC-induced cell death. | nih.gov |

| Murine Fibroblast NIH-3T3 Cells | Pifithrin-alpha (PFT-α), this compound (PFT-β) | UV-induced p38 phosphorylation was unaffected by PFT-α or PFT-β. | aacrjournals.org |

These examples underscore the critical need for caution when interpreting data from in vitro cellular models. The chemical stability of the test agent, its solubility, and the inherent biological limitations of the chosen cell model must all be carefully considered. For this compound, the data clearly show that translating in vitro observations requires a multi-model approach and an awareness that the simplified environment of a petri dish may not capture the full complexity of its action in a living organism.

Future Directions and Emerging Research Avenues

Development of Novel Pifithrin-Beta Analogs for Enhanced Efficacy and Specificity

The development of new analogs of PFT-β is a primary focus of current research, aiming to improve its potency, solubility, and target specificity. researchgate.net PFT-α is known to be unstable in culture medium, rapidly converting to the more stable but less soluble PFT-β. medchemexpress.comresearchgate.net This has prompted researchers to synthesize and evaluate a variety of imidazolo[2,1-b]benzothiazole derivatives and other related structures. medchemexpress.comncats.io

One study focused on synthesizing novel PFT-α analogs with different methyl-substituted phenyl ketone groups. researchgate.net Through stability studies, it was demonstrated that some of these derivatives could generate their corresponding cyclized, PFT-β-like analogs. researchgate.net Notably, certain PFT-α-like and cyclized analogs were found to be significantly more potent as p53 inactivators than the original PFT-α, with EC50 values in the nanomolar range. researchgate.net These findings suggest that the in situ generation of these cyclic forms may contribute to the observed biological activity. researchgate.net

Another research effort involved the synthesis of tetrahydrobenzothiazole and tetrahydrobenzoxazole analogs to define the structural requirements for p53 inactivation and to assess their neuroprotective capabilities. acs.org Several of these novel compounds demonstrated high potency in protecting neuronal cells from damage. acs.org For instance, research has been conducted on an oxygen-containing analog of PFT-α, which has shown greater stability and activity, providing significant neuroprotection in models of traumatic brain injury. nih.gov

The table below summarizes some of the key analogs and their reported findings:

| Analog Type | Key Findings | Reference |

| Methyl-substituted phenyl ketone analogs | Some derivatives generate corresponding cyclized analogs in situ; found to be more potent p53 inactivators than Pifithrin-alpha. | researchgate.net |

| Tetrahydrobenzothiazole and tetrahydrobenzoxazole analogs | Highly potent in protecting neuronal cells from DNA-damaging agents. | acs.org |

| Pifithrin-α oxygen analog | More stable and active than Pifithrin-alpha; provides significant neuroprotection in traumatic brain injury models. | nih.gov |

| Imidazolo[2,1-b]benzothiazole derivatives | Synthesized and evaluated as potential p53 inhibitors. | medchemexpress.comncats.io |

These studies underscore the potential for developing more effective and specific therapeutic agents based on the Pifithrin (B1216626) scaffold.

Exploration of this compound in Broader Disease Contexts Beyond Current Findings

While initially studied for its role in cancer and neurodegeneration, the therapeutic potential of PFT-β is being investigated in a wider range of diseases. selleckchem.comgoogle.com Its ability to modulate p53 signaling pathways opens up possibilities for its use in conditions where p53 activity is implicated.

Neurodegenerative Disorders: In the context of Alzheimer's disease, increased levels of p53 have been observed in the brain. nih.gov Research has shown that PFT-β can counteract the effects of the fibrillar non-β-amyloid component (NAC), a key player in Alzheimer's pathology, by interfering with p53 functions. nih.gov It has been demonstrated to prevent neuronal death induced by various insults, including those relevant to stroke and other neurodegenerative conditions. targetmol.com

Inflammatory Diseases: There is emerging evidence that p53 plays a role in inflammation and extracellular matrix homeostasis. physiology.org Studies using PFT-α, the precursor to PFT-β, have shown that it can alter the inflammatory process in models of tendon injury. physiology.org This suggests that PFT-β and its analogs could be explored for their potential in treating inflammatory conditions. google.comresearchgate.net

Kidney Disease: The Wnt/β-catenin signaling pathway and its crosstalk with p53 are implicated in acute kidney injury and chronic kidney disease. krcp-ksn.org Inhibition of p53 has been shown to alleviate fibrosis and reduce renal tubular cell apoptosis in models of kidney injury, suggesting a potential therapeutic avenue for PFT-β. krcp-ksn.org

Other Conditions: The role of p53 in cell aging also suggests that its inhibitors might have applications in age-related pathologies. google.com Furthermore, PFT-β has been shown to be an agonist of the aryl hydrocarbon receptor (AhR), a pathway independent of its p53 inhibitory activity, which could have implications for its use in other disease contexts. ncats.iotargetmol.com

Advanced Mechanistic Studies to Elucidate Downstream Signaling

A deeper understanding of the molecular mechanisms downstream of PFT-β is crucial for its development as a therapeutic agent. While its primary known target is p53, the full scope of its signaling effects is still under investigation. selleckchem.com

PFT-β is known to reversibly block p53-dependent transcriptional activation and apoptosis. targetmol.com In response to cellular stress, p53 can activate a cascade of downstream signals leading to cell cycle arrest, senescence, or apoptosis. PFT-β interferes with this process. nih.gov For example, in human neuroblastoma cells, PFT-β was shown to counteract the NAC-induced increase in the transcription of p53 target genes like MDM2, p21, and BAX. nih.gov

However, the effects of PFT-α, the precursor, on p53 target gene expression can be differential and context-dependent. researchgate.net Some studies suggest that PFT-α's inhibitory effect on transcription is highly dependent on the specific p53 target gene. researchgate.net It has also been observed to attenuate post-translational modifications of p53. researchgate.net

Interestingly, PFT-β also functions as an agonist for the aryl hydrocarbon receptor (AhR), independent of its p53 inhibition. ncats.ionih.gov Computational and chemical analyses have revealed that the planar conformation of PFT-β, unlike PFT-α, is similar to prototypical AhR ligands. targetmol.comnih.gov This AhR activation can trigger a separate set of signaling events. nih.gov

Furthermore, research on related compounds like Pifithrin-μ, which also inhibits p53, has shown it can block the interaction of p53 with mitochondrial proteins and also inhibit HSP70, leading to antitumor effects through mechanisms involving autophagy and NF-κB pathways. nih.govaacrjournals.org These findings highlight the complexity of the signaling networks affected by this class of compounds and the need for further detailed mechanistic studies.

Integration with High-Throughput Screening and Computational Approaches for Drug Discovery

Modern drug discovery heavily relies on high-throughput screening (HTS) and computational methods to identify and optimize lead compounds efficiently. scispace.comnih.gov These approaches are being increasingly integrated into the research and development of PFT-β and its analogs.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of chemical compounds to identify molecules that interact with specific biological targets. nih.govresearchgate.net Cell-based assays compatible with HTS formats are developed to measure various cellular processes, including reporter gene activity, second messenger levels, and protein degradation. High-content analysis (HCA), a key component of modern HTS, provides spatial and temporal information about phenotypic changes in cells, which is crucial for understanding a compound's mechanism of action. These techniques can be applied to screen for novel PFT-β analogs with improved properties.

Computational Approaches: Computational methods play a vital role in modern drug discovery. nih.gov Virtual screening, for example, uses computational models to predict the binding of small molecules to a target protein. researchgate.net This approach was successfully used in a study where the structure of a PFT-β analog served as a reference for a pharmacophore-based virtual screening of the ZINC database. nih.gov This led to the identification of several new heterocyclic compounds with neuroprotective effects, some of which were more potent than PFT-β itself. nih.gov

Quantum chemical calculations have also been employed to study the molecular conformation of PFT-α and PFT-β and their interaction with the AhR. nih.govstemcell.com These computational analyses helped to explain why PFT-β, but not PFT-α, can adopt the planar conformation required for AhR activation. nih.gov

The integration of these advanced screening and computational technologies is expected to accelerate the discovery of new, more potent, and specific PFT-β-based therapeutics. nih.govresearchgate.net

Q & A

Q. What experimental models are validated for studying Pifithrin-Beta’s role in p53 pathway modulation?

To assess this compound’s specificity, use in vitro models such as p53 wild-type versus p53-null cell lines (e.g., HCT116 p53+/+ vs. p53−/−). For in vivo studies, employ xenograft models with documented p53 status. Include dose-response curves to establish EC50/IC50 values, ensuring consistency in serum concentrations and incubation times across replicates. Validate findings using p53 activity assays (e.g., luciferase reporter systems) and Western blotting for downstream targets like PUMA or Bax .

Q. How can researchers determine the optimal dosage range of this compound for in vivo studies?

Conduct pilot studies using a logarithmic dose gradient (e.g., 0.1–10 mg/kg) in rodent models. Monitor acute toxicity via serum biomarkers (ALT, AST) and histological analysis of major organs. Pair pharmacokinetic profiling (e.g., plasma half-life via LC-MS) with pharmacodynamic endpoints (e.g., p53 inhibition efficiency). Adjust dosing intervals based on compound clearance rates to maintain therapeutic efficacy .

Q. What methodological controls are essential to confirm this compound’s on-target effects in p53 inhibition experiments?

Include (1) positive controls (e.g., siRNA-mediated p53 knockdown), (2) negative controls (untreated or vehicle-treated cohorts), and (3) off-target validation using structurally unrelated p53 inhibitors (e.g., Pifithrin-α). Validate results with orthogonal assays such as ChIP-qPCR for p53-DNA binding or transcriptomic profiling of p53-regulated genes .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings regarding this compound’s off-target effects?

Adopt a multi-modal approach:

- Orthogonal assays : Combine RNA-seq, proteomics, and CRISPR-Cas9 screens to identify non-p53 targets.

- Comparative standardization : Replicate experiments across independent labs using identical cell lines, serum lots, and assay protocols.

- Statistical reconciliation : Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify confounding variables (e.g., cell cycle phase at treatment onset) .

Q. What strategies validate this compound’s specificity in complex biological systems with overlapping stress-response pathways?

- Pathway enrichment analysis : Use tools like GSEA to distinguish p53-specific signatures from oxidative stress or NF-κB pathways.

- Co-treatment experiments : Administer this compound with pathway-specific agonists/antagonists (e.g., TNF-α for NF-κB) to isolate cross-talk effects.

- Single-cell RNA-seq : Resolve cell-to-cell variability in p53 inhibition efficiency and off-target activation .

Q. How can multi-omics data be integrated to elucidate this compound’s systemic impacts beyond p53 inhibition?

- Data triangulation : Correlate transcriptomic, metabolomic, and epigenomic datasets using weighted gene co-expression networks (WGCNA).

- Mechanistic modeling : Build Boolean networks to simulate this compound’s effects on p53-MDM2 feedback loops and emergent phenotypes (e.g., senescence vs. apoptosis).

- Public data mining : Cross-reference results with repositories like GEO or LINCS to identify conserved pathways across cell types .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing time-dependent responses to this compound?

- Longitudinal mixed-effects models : Account for intra-subject variability in repeated-measures designs (e.g., tumor volume tracking).

- Survival analysis : Use Kaplan-Meier curves with log-rank tests for studies assessing this compound’s impact on disease progression.

- Dose-time-response surfaces : Apply 3D regression models to optimize dosing schedules .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

- Quality control assays : Validate each batch via HPLC purity checks (>98%) and in vitro p53 inhibition assays.

- Stability testing : Monitor compound degradation under storage conditions (e.g., −80°C vs. 4°C) using mass spectrometry.

- Inter-lab calibration : Share reference samples with collaborating labs to harmonize activity thresholds .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound studies?

- MIAME compliance : Detail experimental conditions (e.g., cell passage number, media composition) following Minimum Information About a Microarray Experiment guidelines.

- Raw data deposition : Upload dose-response curves, uncropped blots, and sequencing reads to repositories like Figshare or Zenodo.

- Protocol sharing : Use platforms like Protocols.io for step-by-step methodological transparency .

Q. How can researchers mitigate bias in preclinical evaluations of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.